molecular formula C6H10OS B6173552 5-ethylthiolan-2-one CAS No. 201991-50-6

5-ethylthiolan-2-one

Cat. No. B6173552
CAS RN: 201991-50-6
M. Wt: 130.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethylthiolan-2-one (ETO) is a naturally occurring sulfur-containing organic compound. It is a colorless liquid with a characteristic odor and a boiling point of 85 °C. It is a common component of essential oils, and has been used in traditional Chinese medicine for centuries. It has recently gained attention due to its potential as a therapeutic agent in various disease models.

Scientific Research Applications

5-Ethylthiolan-2-one has been studied extensively in both laboratory and clinical settings. In laboratory studies, it has been used to study the biochemical and physiological effects of the compound on various disease models, including cancer, obesity, and diabetes. In clinical studies, it has been studied for its potential therapeutic effects in various conditions, such as neurodegenerative diseases, cardiovascular diseases, and metabolic disorders.

Mechanism of Action

The exact mechanism of action of 5-ethylthiolan-2-one is not yet fully understood. However, it is believed to act on multiple pathways in the body. It has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, which leads to a decrease in the production of free radicals. It has also been shown to reduce inflammation, and to modulate the activity of several hormones, such as insulin and glucagon.
Biochemical and Physiological Effects
5-Ethylthiolan-2-one has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, leading to a decrease in the production of free radicals. It has also been shown to reduce inflammation and modulate the activity of several hormones, such as insulin and glucagon. In addition, it has been shown to have anti-cancer, anti-obesity, and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-ethylthiolan-2-one in laboratory experiments include its cost-effectiveness, its low toxicity, and its wide range of potential applications. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not very stable in the presence of light or heat, and it is not soluble in water. In addition, it can be difficult to accurately measure its concentration in a solution.

Future Directions

There are a number of potential future directions for 5-ethylthiolan-2-one research. One potential direction is to explore its potential therapeutic effects in various diseases, such as cancer, obesity, and diabetes. Another potential direction is to further investigate its biochemical and physiological effects. In addition, it could be studied for its potential applications in drug development, as well as its potential side effects. Finally, it could be studied for its potential uses in food and cosmetic products.

Synthesis Methods

5-Ethylthiolan-2-one can be synthesized from ethyl thioacetate and sodium hydroxide in a reaction catalyzed by a base. Ethyl thioacetate is first reacted with sodium hydroxide to form a sodium thioacetate salt. The sodium thioacetate salt is then reacted with ethylene oxide, which is oxidized by the sodium thioacetate to form 5-ethylthiolan-2-one. This synthesis method is relatively simple and cost-effective.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-ethylthiolan-2-one can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Hydrogen sulfide", "Sodium hydroxide", "Bromine" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with hydrogen sulfide in the presence of sodium hydroxide to form ethyl 3-mercaptoacetoacetate.", "Step 2: Ethyl 3-mercaptoacetoacetate is brominated to form ethyl 3-bromo-3-mercaptoacetoacetate.", "Step 3: Ethyl 3-bromo-3-mercaptoacetoacetate is treated with sodium ethoxide to form 5-ethylthiolan-2-one." ] }

CAS RN

201991-50-6

Product Name

5-ethylthiolan-2-one

Molecular Formula

C6H10OS

Molecular Weight

130.2

Purity

95

Origin of Product

United States

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